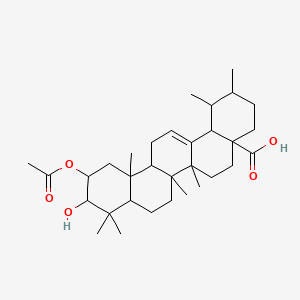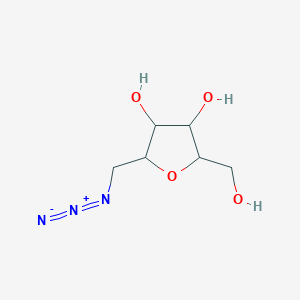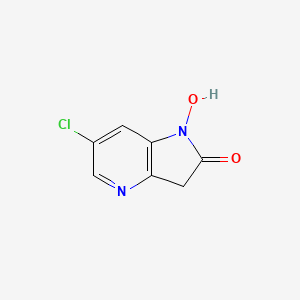
trans-3-(2,2,2-Trifluoro-ethoxy)-cyclobutylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
trans-3-(2,2,2-Trifluoro-ethoxy)-cyclobutylamine: is a synthetic organic compound characterized by the presence of a cyclobutylamine core with a trifluoroethoxy substituent. This compound is of interest in various fields of chemistry and pharmacology due to its unique structural features and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of trans-3-(2,2,2-Trifluoro-ethoxy)-cyclobutylamine typically involves the following steps:
Cyclobutylamine Formation: The cyclobutylamine core can be synthesized through the reduction of cyclobutanone using a suitable reducing agent such as lithium aluminum hydride (LiAlH4).
Trifluoroethoxy Substitution: The trifluoroethoxy group can be introduced via nucleophilic substitution reactions. For example, the reaction of cyclobutylamine with 2,2,2-trifluoroethanol in the presence of a strong base like sodium hydride (NaH) can yield the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amine group, forming corresponding oxides or imines.
Reduction: Reduction reactions can further modify the cyclobutyl ring or the trifluoroethoxy group.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the trifluoroethoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) are commonly used.
Substitution: Bases like NaH or acids like hydrochloric acid (HCl) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while substitution reactions can introduce various functional groups.
Aplicaciones Científicas De Investigación
Chemistry: : The compound can be used as a building block in organic synthesis, particularly in the development of new materials or pharmaceuticals.
Biology: : Its potential biological activity makes it a candidate for studies in enzyme inhibition, receptor binding, or metabolic pathways.
Medicine: : The compound may be investigated for its therapeutic potential, including its use as a drug candidate for various diseases.
Industry: : It can be utilized in the production of specialty chemicals, agrochemicals, or as an intermediate in the synthesis of more complex molecules.
Mecanismo De Acción
The mechanism of action of trans-3-(2,2,2-Trifluoro-ethoxy)-cyclobutylamine would depend on its specific biological target. Generally, it may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The trifluoroethoxy group can enhance the compound’s lipophilicity, potentially affecting its cellular uptake and distribution.
Comparación Con Compuestos Similares
Similar Compounds
Cyclobutylamine: Lacks the trifluoroethoxy group, making it less lipophilic.
2,2,2-Trifluoroethanol: Contains the trifluoroethoxy group but lacks the cyclobutylamine core.
Fluorinated Amines: Compounds with similar fluorinated substituents but different core structures.
Uniqueness
- The combination of a cyclobutylamine core with a trifluoroethoxy group is unique, potentially offering distinct chemical and biological properties compared to other similar compounds.
Propiedades
Fórmula molecular |
C6H10F3NO |
|---|---|
Peso molecular |
169.14 g/mol |
Nombre IUPAC |
3-(2,2,2-trifluoroethoxy)cyclobutan-1-amine |
InChI |
InChI=1S/C6H10F3NO/c7-6(8,9)3-11-5-1-4(10)2-5/h4-5H,1-3,10H2 |
Clave InChI |
RSVHNGCPXVHYMP-UHFFFAOYSA-N |
SMILES canónico |
C1C(CC1OCC(F)(F)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[6-Methyl-2-(4-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine](/img/structure/B12276674.png)
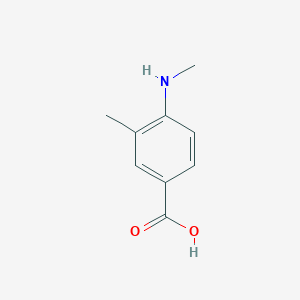
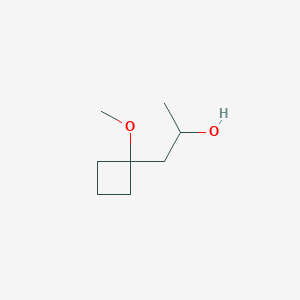
![1-Phenyl-4-{4-[(1-{pyrido[3,4-d]pyrimidin-4-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}piperazine](/img/structure/B12276683.png)

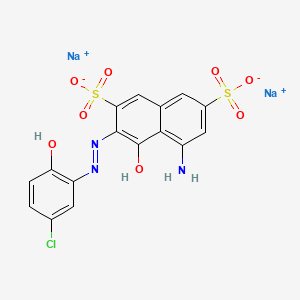
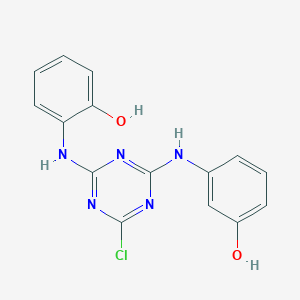
![5-Methoxy-2-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}-1,3-benzothiazole](/img/structure/B12276704.png)
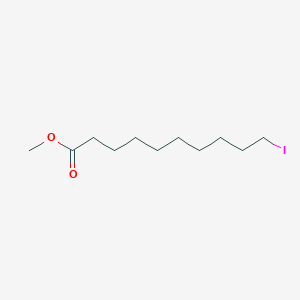
![ethyl 6-amino-5-cyano-2-{[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]methyl}-4-(2-fluorophenyl)-4H-pyran-3-carboxylate](/img/structure/B12276717.png)
